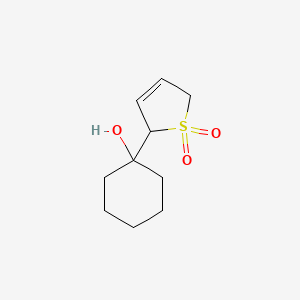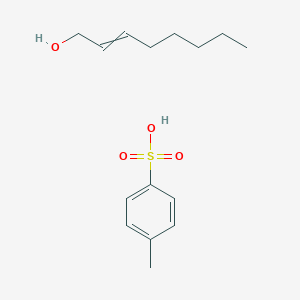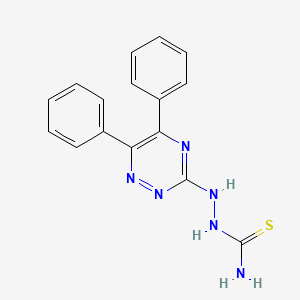
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with diphenyl groups and a hydrazine-carbothioamide moiety. Triazine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. One common method involves the use of interhalogens such as iodine monochloride (ICl) in a dichloromethane solution . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Análisis De Reacciones Químicas
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, metal ions, and organic solvents. For example, the compound can react with interhalogens to form charge-transfer adducts or halonium compounds . The major products formed from these reactions depend on the nature of the reagents and reaction conditions.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a ligand in coordination chemistry to form complexes with metal ions . These complexes have potential applications in catalysis, sensing, and materials development. Additionally, triazine derivatives are explored for their potential use in pharmaceuticals due to their biological activity.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide involves its interaction with molecular targets through its triazine and hydrazine-carbothioamide moieties. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other interacting species.
Comparación Con Compuestos Similares
2-(5,6-Diphenyl-1,2,4-triazin-3-yl)hydrazine-1-carbothioamide can be compared with other triazine derivatives such as 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine and 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol . While these compounds share a common triazine core, their substituents and functional groups confer different chemical properties and applications. For instance, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol is known for its use as a UV light absorber and stabilizer in polymer formulations .
Propiedades
Número CAS |
113615-06-8 |
|---|---|
Fórmula molecular |
C16H14N6S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C16H14N6S/c17-15(23)20-22-16-18-13(11-7-3-1-4-8-11)14(19-21-16)12-9-5-2-6-10-12/h1-10H,(H3,17,20,23)(H,18,21,22) |
Clave InChI |
ZAUJWEMNKKVAIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


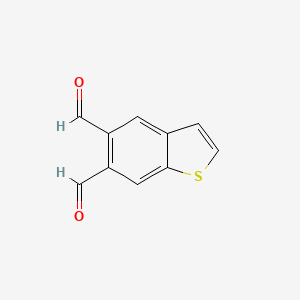
![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14314780.png)
![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)
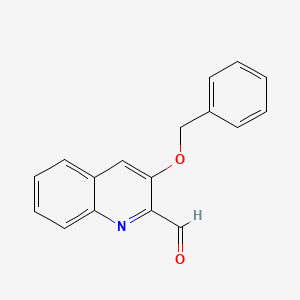
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)

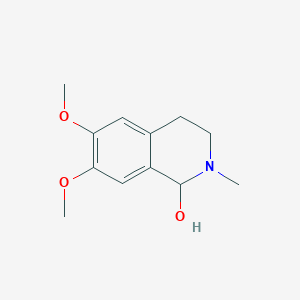
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
